2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Overview
Description
2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features a quinoline core, a triazole ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of a Schiff base, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free reactions, and continuous flow processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or heterocyclic rings .
Scientific Research Applications
2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, triazole-containing molecules, and thienyl-substituted compounds. Examples include:
- 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
What sets 2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-32-17-7-5-16(6-8-17)30-19-3-2-4-20(31)23(19)22(18(10-25)24(30)26)21-9-15(12-33-21)11-29-14-27-13-28-29/h5-9,12-14,22H,2-4,11,26H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHUQHHALPNBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)CN5C=NC=N5)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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